molecular formula C13H19NS B3742834 4-(2,5-dimethylbenzyl)thiomorpholine

4-(2,5-dimethylbenzyl)thiomorpholine

Cat. No.: B3742834
M. Wt: 221.36 g/mol
InChI Key: PLVKZAZSHMHQQG-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylbenzyl)thiomorpholine is a thiomorpholine derivative featuring a 2,5-dimethylbenzyl substituent at the nitrogen atom of the thiomorpholine core. Thiomorpholine, a six-membered heterocyclic ring containing one sulfur and one nitrogen atom, is structurally analogous to morpholine but replaces oxygen with sulfur. The 2,5-dimethylbenzyl group introduces steric bulk and electron-donating methyl substituents, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

4-[(2,5-dimethylphenyl)methyl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NS/c1-11-3-4-12(2)13(9-11)10-14-5-7-15-8-6-14/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVKZAZSHMHQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198892
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Thiomorpholine vs. Morpholine Derivatives

The replacement of oxygen with sulfur in thiomorpholine derivatives distinguishes them from morpholine analogues. Key differences include:

Property 4-(2,5-Dimethylbenzyl)thiomorpholine Morpholine Analogues
Lipophilicity (logP) Higher (due to sulfur’s polarizability) Lower (oxygen’s electronegativity)
Metabolic Stability Lower (sulfur prone to oxidation) Higher (oxygen more stable)
Solid-State Interactions Forms C–H···O bonds and π-stacking Lacks sulfur-mediated interactions
Conformational Flexibility Chair conformation with axial substituents Similar chair conformation but distinct dimerization patterns

Structural Insights :

  • The sulfur atom in thiomorpholine enables unique intermolecular interactions, such as weak C–H···O hydrogen bonds involving methylene groups adjacent to sulfur. These interactions promote centrosymmetric dimer formation in crystals, unlike morpholine derivatives, which rely on weaker van der Waals forces .

Comparison with Other Thiomorpholine Derivatives

4-(4-Nitrophenyl)thiomorpholine
  • Synthesis : Prepared via nucleophilic aromatic substitution (e.g., 4-fluoronitrobenzene + thiomorpholine in acetonitrile) . Similar methods could apply to 4-(2,5-dimethylbenzyl)thiomorpholine using 2,5-dimethylbenzyl halides.
  • Electronic Effects : The nitro group in 4-nitrophenyl derivatives is electron-withdrawing, enhancing electrophilicity at the aromatic ring. In contrast, the methyl groups in 2,5-dimethylbenzyl are electron-donating, which may stabilize the aryl moiety and alter binding affinities in medicinal applications .
  • Applications : 4-(4-Nitrophenyl)thiomorpholine is a precursor to antimycobacterial and kinase inhibitor candidates, suggesting that the 2,5-dimethylbenzyl variant could similarly serve as a scaffold for bioactive molecules .
Piperidine and Piperazine Analogues
  • Lipophilicity : Thiomorpholine derivatives generally exhibit higher logP values than piperidine/piperazine analogues due to sulfur’s contribution.
  • Metabolic Pathways : Piperidine rings are metabolically stable, whereas thiomorpholine’s sulfur offers a “soft spot” for oxidative metabolism, enabling prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2,5-dimethylbenzyl)thiomorpholine
Reactant of Route 2
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4-(2,5-dimethylbenzyl)thiomorpholine

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